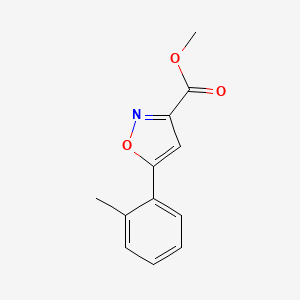

5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester

Übersicht

Beschreibung

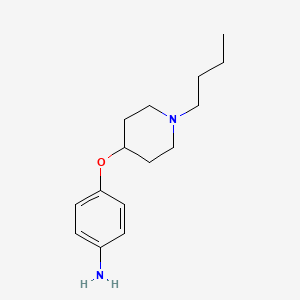

“5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester” is a chemical compound that has been used as a reactant for Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions . It has also been used in the preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells .

Synthesis Analysis

The synthesis of isoxazoles often involves metal-free synthetic routes . A method to synthesize 3,4,5-trisubstituted isoxazole derivatives from aromatic aldehyde and nitroacetic esters via the intermediate alkyl-5-hydroxy-6-oxo-4-aryl-6 H-1,2-oxazine-3-carboxylate derivatives has been reported . Another synthesis method involves the reaction of diethyl oxalate or dimethyl oxalate with t-BuONa in THF .Molecular Structure Analysis

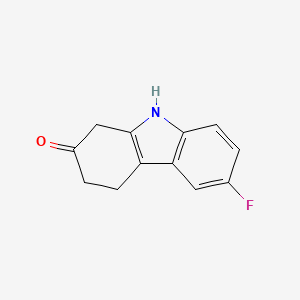

The molecular structure of “5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester” is represented by the formula C6H7NO3 . The presence of two distinct 1 H–N broad singlets at 5.77 and 8.97 ppm in the 1 H NMR spectrum indicates the formation of a Z isomer with complete diastereoselectivity .Chemical Reactions Analysis

The chemical reactions involving “5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester” include Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions . It has also been used in the preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells .Physical And Chemical Properties Analysis

The molecular weight of “5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester” is 141.1247 .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

Synthesis of Hydroxybenzaldehyde Derivatives : Starting from 3-hydroxyiminomethyl-5-phenyl(p-tolyl)isoxazoles, 5-phenyl(p-tolyl)isoxazole-3-carboxylic acids were synthesized and further reacted to produce esters and Schiff bases. These compounds were then reduced to amines, showcasing a method for the preparation of complex derivatives from isoxazole carboxylic acids (Potkin et al., 2012).

Synthesis Involving Isoxazoly Thioureas : Isoxazoly thioureas were reacted with ethyl bromopyruvate to yield a variety of derivatives, including pyrazolones and oxadiazoles, highlighting the versatility of isoxazole derivatives in synthesizing heterocyclic compounds (Rajanarendar et al., 2006).

Biological Activity of Comenic Acid Derivatives : Isoxazole and isothiazole derivatives of comenic acid showed synergistic effects with the antitumor drug Temobel, indicating potential in chemotherapy applications (Kletskov et al., 2018).

Lateral Lithiation and Functionalization : Demonstrated a method for selectively functionalizing isoxazole derivatives, expanding the toolkit for synthetic chemistry and potential applications in drug development (Zhou & Natale, 1998).

Catalysis and Reactivity

- Palladium(II) Complexes and Catalytic Activity : Synthesis of palladium(II) complexes with isoxazole derivatives, which exhibited high catalytic activity in the Suzuki reaction, opens avenues for their application in catalysis (Bumagin et al., 2016).

Antitumor Activity

- Synthesis of Carbamides with Antitumor Activity : Through a series of transformations, isoxazol-3-carboxylic acids were used to generate carbamides showing high antitumor activity. This work illustrates the potential of isoxazole derivatives in medicinal chemistry (Potkin et al., 2014).

Safety And Hazards

Zukünftige Richtungen

The future directions for “5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester” could involve its use in the development of new chemotherapeutics active against drug-resistant Mycobacterium tuberculosis . The compound has shown potential as an anti-TB agent, with some derivatives displaying potent in vitro activity not only against drug-susceptible Mtb H37Rv but also against drug-resistant Mtb .

Eigenschaften

IUPAC Name |

methyl 5-(2-methylphenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-8-5-3-4-6-9(8)11-7-10(13-16-11)12(14)15-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJGSQUNSSLUFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=NO2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-o-Tolyl-isoxazole-3-carboxylic acid methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(9,9'-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1404285.png)

![1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone](/img/structure/B1404304.png)